molecular formula C8H6KNO4 B586136 Potassium 5-(methoxycarbonyl)nicotinate CAS No. 27247-34-3

Potassium 5-(methoxycarbonyl)nicotinate

Cat. No.: B586136
CAS No.: 27247-34-3
M. Wt: 219.237
InChI Key: FXKBCTXZLXUHEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-(methoxycarbonyl)nicotinate is an organic compound with the molecular formula C8H6KNO4. It is a potassium salt derivative of 5-(methoxycarbonyl)nicotinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-(methoxycarbonyl)nicotinate typically involves the esterification of 5-nitroisophthalic acid followed by reduction and subsequent neutralization with potassium hydroxide. The reaction conditions often include the use of methanol as a solvent and a catalyst such as sulfuric acid for the esterification step .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium 5-(methoxycarbonyl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 5-(methoxycarbonyl)nicotinate involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, influencing cellular signaling pathways, and altering gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Potassium 5-nitroisophthalate
  • Potassium 5-aminonicotinate
  • Potassium 5-hydroxyisophthalate

Comparison: Potassium 5-(methoxycarbonyl)nicotinate is unique due to its methoxycarbonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

potassium;5-methoxycarbonylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4.K/c1-13-8(12)6-2-5(7(10)11)3-9-4-6;/h2-4H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKBCTXZLXUHEH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678179
Record name Potassium 5-(methoxycarbonyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27247-34-3
Record name Potassium 5-(methoxycarbonyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 162 ml portion of 0.1 M potassium hydroxide aqueous solution was added to a 50 ml methanol solution of 3.01 g of dimethylpyridine-3,5-dicarboxylate and stirred at room temperature for 3Hours. The reaction solution was washed with diethyl ether, and the aqueous layer was concentrated under a reduced pressure. The residue was mixed with ethanol and stirred at 50° C. for 15Hours. The insoluble matter was removed by filtration, and then the filtrate was concentrated under a reduced pressure to obtain 2.51 g of potassium 5-(methoxycarbonyl)nicotinate as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.